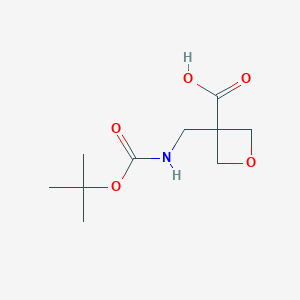![molecular formula C20H22N2O5 B2999492 2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324363-59-8](/img/structure/B2999492.png)
2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains an acetylamino group, a phenyl group, and an ethoxyphenyl group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the acetylamino, phenyl, and ethoxyphenyl groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have regions of varying polarity due to the presence of the acetylamino and ethoxyphenyl groups .Chemical Reactions Analysis
The compound’s reactivity would depend on its exact molecular structure. The presence of the acetylamino group could make it susceptible to reactions involving nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A significant application of 2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate is in the field of organic synthesis, particularly in the development of novel α-ketoamide derivatives. The compound has been utilized in the synthesis of a series of α-ketoamide derivatives via the ring opening of N-acylisatin. This synthesis process, facilitated by OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and the carbodiimide (DIC) approach, demonstrated clear advantages in purity and yield over traditional methods. These derivatives were obtained in excellent yield and purity, showcasing the compound's utility in facilitating efficient synthetic pathways for complex organic molecules (El‐Faham et al., 2013).
Material Science and Corrosion Inhibition
In the realm of material science, particularly in corrosion inhibition, derivatives of this compound have been explored. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxalines compounds, which are structurally related to the mentioned compound, to evaluate their potential as corrosion inhibitors for metals in acidic media. This theoretical investigation aligned well with experimental data, indicating the practical relevance of these compounds in protecting metals from corrosion through a mechanism linked to their molecular structure and electronic properties (Zarrouk et al., 2014).
Antimicrobial Activity
Another critical area of research involves the antimicrobial properties of related compounds. A series of 2-acetyl-2-ethoxycarbonyl-1-[4(4'-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines, which share a core structural motif with this compound, were synthesized and tested for their antimicrobial activity. These compounds exhibited profound antimicrobial activity against a panel of bacteria, indicating the potential of such molecules in developing new antibacterial agents (Sharma et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-acetamidoanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-3-26-18-10-4-15(5-11-18)12-20(25)27-13-19(24)22-17-8-6-16(7-9-17)21-14(2)23/h4-11H,3,12-13H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWADICTYGQHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/no-structure.png)


![4-[(4-Fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2999420.png)


![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2999426.png)
![(E)-4-(Dimethylamino)-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]but-2-enamide](/img/structure/B2999427.png)
![2-hydroxy-4-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2999428.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-methyl-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2999431.png)
